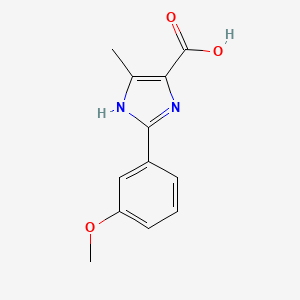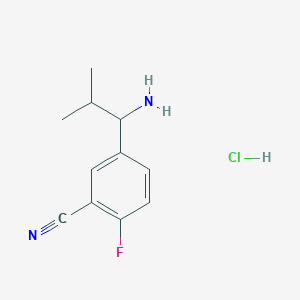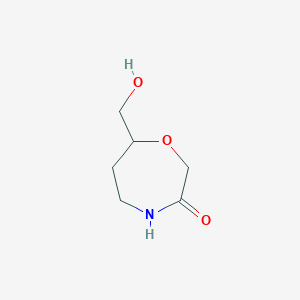
2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid, also known as MMIA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMIA belongs to the class of imidazole carboxylic acids and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Biological Activities of Related Compounds
Research on carboxylic acids, including compounds structurally related to 2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid, has revealed their significant biological activities. Natural carboxylic acids derived from plants exhibit diverse bioactivities such as antioxidant, antimicrobial, and cytotoxic effects. For instance, rosmarinic acid demonstrated the highest antioxidant activity among selected carboxylic acids. The antimicrobial properties of these compounds vary depending on the microbial strain and experimental conditions, with certain acids showing prominent antimicrobial and anticancer properties (Godlewska-Żyłkiewicz et al., 2020).
Chemical Synthesis and Transformations
The synthesis and transformation of imidazole derivatives, including 4-phosphorylated derivatives, are of great interest due to their extensive chemical and biological properties. Various synthetic approaches for 4-phosphorylated imidazole derivatives have been explored, utilizing metallic derivatives of imidazole and phosphorus halides among other methods. These compounds have shown a range of biological activities, including anticancer, antihypertensive, and neurodegenerative effects, highlighting their potential in drug discovery (Abdurakhmanova et al., 2018).
Antitumor Activity
Imidazole derivatives have been studied for their antitumor activity. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and related structures have undergone preclinical testing, showing promise as antitumor drugs. These studies indicate the potential of imidazole derivatives, including those structurally related to 2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid, in the development of new therapeutic agents with diverse biological properties (Iradyan et al., 2009).
Environmental Applications
In the environmental domain, certain carboxylic acids and imidazole derivatives have been explored for the treatment of organic pollutants using oxidoreductive enzymes and redox mediators. These approaches enhance the efficiency of degradation for recalcitrant compounds, showcasing the utility of these compounds in environmental remediation and the treatment of wastewater from industrial sources (Husain & Husain, 2007).
properties
IUPAC Name |
2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-10(12(15)16)14-11(13-7)8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDLYIASJFZXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2654923.png)



![(1R,5S)-N-(2-ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2654932.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2654933.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654934.png)




![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2654942.png)
